1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetically derived heterocyclic compound belonging to the benzimidazolone class. Its core structure consists of a benzimidazolone ring substituted with a chlorine atom at the 5th position and a 1-benzylpiperidin-4-yl group at the 1st position. This compound has gained prominence in cancer research for its potential as an anaplastic lymphoma kinase (ALK) inhibitor.
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound classified within the benzimidazole derivatives. This class of compounds is recognized for its diverse biological activities, including potential therapeutic applications in medicinal chemistry. The structure of this compound features a benzimidazole core, a piperidine ring, and a benzyl substituent, which contribute to its unique pharmacological properties. The compound is also identified by its CAS number 185058-65-5, indicating its registration in chemical databases.
The compound has been synthesized and characterized in various studies, highlighting its potential applications in chemistry and biology. It has been explored for its antimicrobial, antiviral, and anticancer properties, as well as its use as a building block in organic synthesis and coordination chemistry .
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one belongs to the category of heterocyclic compounds, specifically within the subcategory of benzimidazole derivatives. These compounds are often studied for their interactions with biological systems and their utility in drug development.
The synthesis of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves several key steps:
The reaction conditions typically include refluxing in solvents like acetonitrile and monitoring progress via thin-layer chromatography. The purity and identity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular formula of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is C19H20ClN3O. Its structure includes:
The melting point of this compound is reported to be around 196 °C, with analytical data confirming its elemental composition through combustion analysis .
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one involves interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Its structural features allow it to bind effectively to receptors or enzymes involved in these processes, making it a candidate for further pharmacological studies .
The compound exhibits notable physical characteristics:
Key chemical properties include:
Analytical techniques such as infrared spectroscopy reveal functional groups present in the compound, while nuclear magnetic resonance spectroscopy provides insights into its molecular environment .
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, paving the way for future studies aimed at understanding its full potential in various scientific domains.
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a complex heterocyclic compound featuring a benzimidazolone core (benzene fused with 2-imidazolone) bridged to a benzyl-substituted piperidine ring. The benzimidazolone moiety consists of a six-membered benzene ring ortho-fused to a five-membered imidazol-2-one ring, creating a planar bicyclic system. The piperidine ring adopts a chair conformation, with the benzyl group attached to the nitrogen atom (N1 position) and the benzimidazolone linked at C4, providing a three-dimensional structural extension [1] .
Systematic nomenclature follows IUPAC conventions:
Table 1: Nomenclature and Structural Descriptors
Systematic Name | Synonym | CAS Registry | Molecular Formula |
---|---|---|---|
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one | 3-(1-Benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one | 185058-65-5 | C₁₉H₁₉ClN₃O |
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Domperidone EP Impurity A | 53786-28-0 | C₁₂H₁₄ClN₃O |
Piperidine-bridged heterocycles like 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one exhibit diverse bioactivities due to their ability to interact with central nervous system (CNS) targets. The piperidine nitrogen acts as a hydrogen bond acceptor, while the aromatic systems facilitate π-π stacking and van der Waals interactions with protein binding pockets. Key pharmacological attributes include:
Table 2: Pharmacological Targets of Piperidine-Bridged Benzimidazolones
Biological Target | Activity Profile | Structural Determinants | Reference |
---|---|---|---|
Histamine H₃ receptor | Antagonism (QSAR models) | Chlorine atoms, connectivity indices | [2] |
Acetylcholinesterase | Competitive inhibition (IC₅₀ ~0.39 µM) | Benzyl/chloro substitution pattern | [5] |
μ-Opioid receptor | Agonism (calcium flux assays) | Halogenation, N-benzyl group | [3] |
Chlorine substitution at C5 of the benzimidazolone ring critically influences pharmacodynamics and pharmacokinetics:
Table 3: Impact of Chlorine Substitution on Benzimidazolone Bioactivity
Compound | Substituent | Biological Activity (IC₅₀ or Efficacy) | Reference |
---|---|---|---|
9m (Cholinesterase inhibitor) | 4-Cl | AChE IC₅₀ = 0.21 ± 0.03 µM | [5] |
9a (Non-chlorinated) | H | AChE IC₅₀ = 3.14 ± 1.12 µM | [5] |
Chlorphine | Chlorinated benzimidazolone | Potent μ-opioid agonism (>90% receptor activation) | [3] |
Orphine | Non-chlorinated | Moderate μ-opioid activity (60–70% receptor activation) | [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: